2-Chlorocrotonic acid
Overview
Description
2-Chlorocrotonic acid is an organic compound with the molecular formula C4H5ClO2 It is a derivative of crotonic acid, where one of the hydrogen atoms on the carbon-carbon double bond is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorocrotonic acid can be synthesized through several methods. One common approach involves the chlorination of crotonic acid. This reaction typically uses chlorine gas or hypochlorous acid as the chlorinating agent. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C to control the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. For example, the chlorination of crotonic acid in the presence of a catalyst like iron(III) chloride can improve the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorocrotonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chloro-3-hydroxybutyric acid.
Reduction: Reduction reactions can convert it to 2-chlorobutyric acid.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium ethoxide can be used under basic conditions.
Major Products:
Oxidation: 2-Chloro-3-hydroxybutyric acid.
Reduction: 2-Chlorobutyric acid.
Substitution: Various substituted crotonic acids depending on the nucleophile used.
Scientific Research Applications
2-Chlorocrotonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential role in inhibiting bacterial quorum sensing, which is a mechanism bacteria use to communicate and coordinate behavior.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-chlorocrotonic acid exerts its effects can vary depending on its application. In the context of its anti-inflammatory properties, it is believed to inhibit the production of pro-inflammatory cytokines by interfering with specific signaling pathways in immune cells . This involves the modulation of molecular targets such as nitric oxide synthase and various transcription factors.
Comparison with Similar Compounds
Crotonic Acid: The parent compound, which lacks the chlorine atom.
Isocrotonic Acid: An isomer of crotonic acid with a different arrangement of the double bond.
2-Chlorobutyric Acid: A reduced form of 2-chlorocrotonic acid.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its non-chlorinated counterparts. This makes it valuable in specific synthetic and research applications where such properties are desired.
Properties
IUPAC Name |
2-chlorobut-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c1-2-3(5)4(6)7/h2H,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDBQMYVAIBBDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032045 | |
Record name | 2-Chlorocrotonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.53 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
600-13-5 | |
Record name | 2-Chlorocrotonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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